molecular formula C32H31N3O2S B11052050 1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No. B11052050
M. Wt: 521.7 g/mol
InChI Key: INSVSRCHDGQPIH-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its diazacyclopenta[CD]azulene core, which is a fused ring system, and the presence of methoxyphenyl and methylphenyl groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Diazacyclopenta[CD]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the formation of the fused ring system.

    Introduction of Methoxyphenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, where the diazacyclopenta[CD]azulene core reacts with methoxyphenyl and methylphenyl derivatives in the presence of suitable reagents.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with signal transduction, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
  • 1,4-Bis(4-methoxyphenyl)-N~2~-(2-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
  • 1,4-Bis(4-methoxyphenyl)-N~2~-(2-bromophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C32H31N3O2S

Molecular Weight

521.7 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-N-(2-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C32H31N3O2S/c1-21-8-4-5-10-27(21)33-31(38)30-29(23-13-17-25(37-3)18-14-23)26-9-6-7-19-34-28(20-35(30)32(26)34)22-11-15-24(36-2)16-12-22/h4-5,8,10-18,20H,6-7,9,19H2,1-3H3,(H,33,38)

InChI Key

INSVSRCHDGQPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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